1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate
Description
1,4-Dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate is a structurally complex molecule characterized by a butanedioate ester backbone with dimethyl groups at positions 1 and 3. The (2E)-ethylidene group is conjugated to an imino moiety derived from a 3,4-dimethoxyphenylmethylamine substituent. The ester functionalities may enhance solubility compared to carboxylic acid analogs, though metabolic stability could be reduced relative to amide derivatives .
Properties
IUPAC Name |
dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(13(17(20)24-5)9-16(19)23-4)18-10-12-6-7-14(21-2)15(8-12)22-3/h6-8,18H,9-10H2,1-5H3/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEVAJYYOXIMSN-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC(=O)OC)C(=O)OC)NCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/CC(=O)OC)\C(=O)OC)/NCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxybenzylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester groups at positions 1 and 4 of the butanedioate backbone undergo hydrolysis under acidic or alkaline conditions, yielding the corresponding dicarboxylic acid.
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Key Findings :
Schiff Base Hydrolysis
The ethylideneamino group (C=N) in the structure is susceptible to hydrolysis, particularly under acidic conditions, forming a ketone and primary amine.
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Key Findings :
Reductive Amination of the Ethylidene Group
The ethylideneamino group can be reduced to a secondary amine using borane or catalytic hydrogenation.
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Key Findings :
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic or oxidative conditions, yielding catechol derivatives.
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Key Findings :
Nucleophilic Substitution at the Amino Group
The primary amine generated via Schiff base hydrolysis can participate in alkylation or acylation reactions.
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Key Findings :
Oxidation of the Ethylidene Group
The ethylidene (C=N) bond can be oxidized to a nitrile oxide or epoxide under specific conditions.
Scientific Research Applications
1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Key Observations:
3,4-Dimethoxyphenyl Group: Present in all compared compounds, this group is associated with enhanced binding to aromatic-rich regions of targets (e.g., P2X7 receptors in A-740003 and calcium channels in Verapamil analogs ).
Backbone and Functional Groups: The target’s butanedioate ester differs significantly from A-740003’s amide-quinoline scaffold and Verapamil’s nitrile-based structure. Esters generally exhibit higher hydrophilicity than nitriles or amides but lower metabolic stability . The ethylidene-imino group in the target compound introduces conformational rigidity, contrasting with the flexible tetrahydropyridin-4-yl substituents in pyridopyrimidinone derivatives .
Pharmacokinetic and Pharmacodynamic Considerations
- A-740003: As a P2X7 antagonist, its amide and cyanoimino groups likely enhance metabolic stability and blood-brain barrier penetration . The target compound’s ester groups may reduce half-life due to esterase-mediated hydrolysis.
- Verapamil Analogs : The nitrile and dual 3,4-dimethoxyphenyl groups in Verapamil-related compounds contribute to calcium channel binding and lipophilicity, favoring membrane penetration . The target compound’s ester backbone may limit similar tissue distribution.
- Pyridopyrimidinones: The diversity of substituents in this class (e.g., cyclobutyl, oxetan-3-yl) suggests tunable pharmacokinetic profiles, whereas the target compound’s structure offers fewer sites for derivatization .
Biological Activity
1,4-Dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate, also known by its chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as 3,4-dimethoxybenzaldehyde and various amines. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product through condensation reactions.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antifungal Activity : Preliminary studies have shown that compounds with similar structural features demonstrate antifungal properties. For instance, derivatives containing the 3,4-dimethoxyphenyl group were evaluated for their efficacy against various fungal strains, showing significant inhibition rates ranging from 67% to 89% against phytopathogenic fungi .
- Antitumor Potential : In vitro assays have suggested that related compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neuroprotective Effects : Some studies indicate that derivatives of this compound may offer neuroprotective benefits by enhancing cerebral blood flow and exhibiting antioxidant properties .
Case Studies
- Antifungal Evaluation : A study evaluated the antifungal activity of a series of compounds structurally related to this compound. The results indicated that these compounds could serve as potential candidates for developing environmentally friendly fungicides due to their moderate to potent activity against various fungal pathogens .
- Cytotoxicity Assays : In a separate investigation focusing on antitumor properties, derivatives were tested against multiple cancer cell lines. The findings showed concentration-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
